9H-Pyrido[3,4-B]indole 9H-Pyrido[3,4-B]indole Beta-carboline is the parent compound of the beta-carbolines, a tricyclic structure comprising an indole ring system ortho- fused to C-3 and C-4 of a pyridine ring. It has a role as a marine metabolite and a fungal metabolite. It is a member of beta-carbolines and a mancude organic heterotricyclic parent.
9H-Pyrido[3,4-B]indole is a natural product found in Polygala tenuifolia, Streptomyces nigra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 244-63-3
VCID: VC21337906
InChI: InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol

9H-Pyrido[3,4-B]indole

CAS No.: 244-63-3

Cat. No.: VC21337906

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

9H-Pyrido[3,4-B]indole - 244-63-3

CAS No. 244-63-3
Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
IUPAC Name 9H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H
Standard InChI Key AIFRHYZBTHREPW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Melting Point 199 °C

Chemical Structure and Properties

9H-Pyrido[3,4-b]indole is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . Its structure consists of an indole ring system that is ortho-fused to C-3 and C-4 of a pyridine ring, forming the parent compound of the β-carboline family . The chemical structure demonstrates a planar configuration that contributes to its unique physicochemical properties and biological activities.

Physical and Chemical Properties

The physical and chemical properties of 9H-Pyrido[3,4-b]indole are crucial for understanding its behavior in various research and application contexts. The compound typically appears as a light yellow crystalline solid with specific physicochemical parameters as outlined in Table 1 .

PropertyValue
Melting point199-201°C
Boiling point287.13°C (rough estimate)
Density1.1722 (rough estimate)
Refractive index1.5200 (estimate)
Water Solubility2693 g/L (17°C)
LogP3.170
pKa15.44±0.30 (Predicted)
FormCrystalline
ColorLight yellow

Solubility Profile

The solubility profile of 9H-Pyrido[3,4-b]indole reveals its interaction potential with various solvents, which is particularly important for experimental procedures and formulation development. The compound shows slight solubility in DMSO, ethyl acetate, and methanol, while demonstrating high water solubility at 2693 g/L at 17°C . This solubility profile facilitates its use in both aqueous and organic media, enhancing its versatility in research applications.

Research Applications and Emerging Studies

The versatility of 9H-Pyrido[3,4-b]indole extends beyond direct therapeutic applications to various research domains, including neuroscience, material science, and biological activity studies.

Neuroscience Research

In neuroscience research, 9H-Pyrido[3,4-b]indole has been studied for its neuroprotective properties and potential applications in treating neurodegenerative conditions . The compound's ability to interact with neural pathways and potentially modulate neurotransmitter systems makes it a valuable research tool in understanding and addressing neurological disorders.

Material Science Applications

The unique structural properties of 9H-Pyrido[3,4-b]indole have led to its exploration in material science, particularly in the development of organic semiconductors essential for creating efficient electronic devices . The compound's aromatic structure and electron-rich properties contribute to its potential in materials with specialized electronic and optical characteristics.

Photoproduct Research

An interesting area of research involves the discovery of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a compound identified as both a natural product of marine ascidia and a tryptophan (TRP) photoproduct with aryl hydrocarbon receptor (AHR)-inducing properties . Studies have shown that IPI forms when tryptophan is exposed to sunlight through window glass, producing a photoproduct capable of activating the AHR and inducing CYP1A-mediated enzyme activities .

Research has demonstrated that IPI, along with 6-formylindolo[3,2-b]carbazole (FICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), produced equivalent induction of CYP1A-mediated 7-ethoxyresorufin deethylase (EROD) activity in chick embryo primary hepatocytes and mammalian Hepa1c1c7 cells . These findings underscore the role of sunlight in generating AHR-activating bioactive molecules and highlight the biological significance of 9H-Pyrido[3,4-b]indole derivatives in cellular signaling pathways .

Synthesis Methods and Derivatives

Various synthetic approaches have been developed to produce 9H-Pyrido[3,4-b]indole and its derivatives, enabling researchers to explore structure-activity relationships and enhance desired properties.

Synthetic Methodologies

The synthesis of 9H-Pyrido[3,4-b]indole and its derivatives typically involves sophisticated organic chemistry techniques. One documented approach for synthesizing 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) utilizes microwave-based reactions performed on a CEM-Discover Microwave irradiator, using dynamic heating with specific power and pressure parameters . Flash chromatography on silica gel is commonly employed for product purification, followed by characterization through 1H and 13C NMR spectroscopy .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator